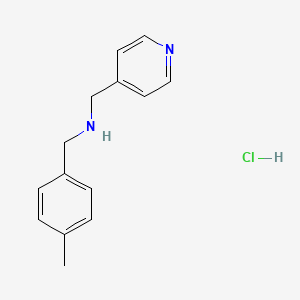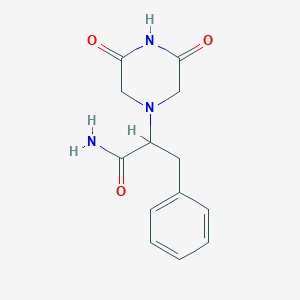
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride, also known as MPBH, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPBH is a tertiary amine that is commonly used as a building block in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is not fully understood. However, it is believed that (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride acts as a ligand for various receptors in the central nervous system, including the serotonin and dopamine receptors. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has also been shown to inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects on the body. Studies have shown that (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride can increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to improved mood and cognitive function. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has also been shown to have analgesic and anxiolytic effects, making it a potential candidate for the treatment of pain and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is its versatility as a building block in the synthesis of biologically active compounds. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the limitations of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride include its potential toxicity and the lack of a complete understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride. One potential direction is the synthesis of novel compounds based on (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride that have improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride and its derivatives in the treatment of various diseases such as depression, anxiety, and cancer. Additionally, further research is needed to fully understand the mechanism of action of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride and its effects on the body.
Métodos De Síntesis
The synthesis of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride involves the reaction of 4-methylbenzylamine with 4-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride as a white crystalline solid.
Aplicaciones Científicas De Investigación
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug design, and organic synthesis. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is a versatile building block that can be used to synthesize a wide range of biologically active compounds such as antiviral agents, anticancer drugs, and neurotransmitter modulators.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-9,16H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDCRIZZIMIWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5380681.png)

![N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5380688.png)

![[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]acetic acid](/img/structure/B5380706.png)
![2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5380711.png)
![N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5380718.png)
![methyl 2-({[(5-{1-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5380724.png)


![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)
![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)